c-Fms-IN-13

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

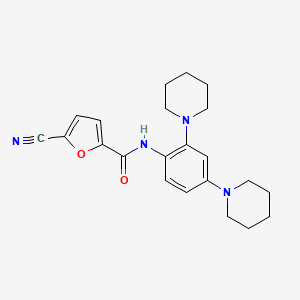

属性

分子式 |

C22H26N4O2 |

|---|---|

分子量 |

378.5 g/mol |

IUPAC 名称 |

5-cyano-N-[2,4-di(piperidin-1-yl)phenyl]furan-2-carboxamide |

InChI |

InChI=1S/C22H26N4O2/c23-16-18-8-10-21(28-18)22(27)24-19-9-7-17(25-11-3-1-4-12-25)15-20(19)26-13-5-2-6-14-26/h7-10,15H,1-6,11-14H2,(H,24,27) |

InChI 键 |

QSPUWGIYPBXIJO-UHFFFAOYSA-N |

规范 SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(O3)C#N)N4CCCCC4 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of c-Fms-IN-13

For Researchers, Scientists, and Drug Development Professionals

Abstract

c-Fms, also known as the Colony-Stimulating Factor 1 Receptor (CSF-1R), is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages and their progenitors. Dysregulation of the c-Fms signaling pathway is implicated in a variety of inflammatory diseases, autoimmune disorders, and certain cancers. c-Fms-IN-13, also identified as compound 14, is a potent and specific inhibitor of c-Fms kinase activity. This technical guide delineates the core mechanism of action of this compound, providing a detailed overview of the c-Fms signaling cascade, the inhibitory action of the compound, and representative experimental protocols for its characterization.

Introduction to c-Fms (CSF-1R) and its Ligands

The c-Fms receptor is a member of the type III receptor tyrosine kinase family.[1] Its activation is primarily initiated by the binding of its cognate ligands: Colony-Stimulating Factor 1 (CSF-1, or M-CSF) and Interleukin-34 (IL-34).[1][2] This ligand-receptor interaction is crucial for the regulation of the myeloid lineage.[2]

Upon ligand binding, c-Fms undergoes dimerization, leading to the autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][3] This autophosphorylation creates docking sites for various downstream signaling proteins, initiating a cascade of intracellular events that govern cellular responses.[3][4]

The c-Fms Signaling Pathway

The activation of c-Fms triggers multiple downstream signaling pathways that are integral to macrophage biology. The key pathways include:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.[5]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is primarily involved in cell proliferation, differentiation, and survival.[5][6]

-

STAT Pathway: Signal Transducers and Activators of Transcription (STATs) are involved in the regulation of gene expression related to inflammation and immune responses.

-

Src Family Kinases: These non-receptor tyrosine kinases are among the first proteins to be activated following c-Fms autophosphorylation and play a role in a variety of cellular processes.

The intricate network of these signaling pathways underscores the central role of c-Fms in controlling macrophage function. Aberrant signaling can lead to excessive macrophage accumulation and activation, contributing to the pathology of inflammatory conditions.[7][8]

Mechanism of Action of this compound

This compound is a small molecule inhibitor that targets the intracellular ATP-binding site of the c-Fms kinase domain. By competitively binding to this site, this compound prevents the binding of ATP, which is essential for the autophosphorylation of the receptor. This inhibition of autophosphorylation effectively blocks the initiation of all downstream signaling cascades.

The primary consequence of c-Fms inhibition by this compound is the suppression of macrophage survival, proliferation, and differentiation. This leads to a reduction in the number of macrophages at sites of inflammation, thereby mitigating the inflammatory response. The potent anti-inflammatory effect of this compound is attributed to its ability to disrupt these fundamental macrophage processes.

Quantitative Data

The inhibitory potency of this compound and other representative c-Fms inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound | Target | IC50 (nM) |

| This compound (compound 14) | FMS Kinase | 17 |

Table 1: In vitro inhibitory potency of this compound.

Experimental Protocols

The characterization of c-Fms inhibitors like this compound involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated c-Fms kinase domain. A common method is the ADP-Glo™ Kinase Assay.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Protocol Outline:

-

Reaction Setup: In a 384-well plate, combine the recombinant c-Fms kinase enzyme, a suitable substrate peptide (e.g., a generic tyrosine kinase substrate), and varying concentrations of this compound.

-

Initiation: Start the kinase reaction by adding a solution containing ATP.

-

Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used to produce a luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based c-Fms Phosphorylation Assay

This assay measures the ability of an inhibitor to block c-Fms autophosphorylation in a cellular context.

Principle: The level of phosphorylated c-Fms is quantified in cells that have been stimulated with a c-Fms ligand in the presence or absence of the inhibitor.

Protocol Outline:

-

Cell Culture: Culture a cell line that expresses c-Fms (e.g., mouse bone marrow-derived macrophages or a suitable engineered cell line).

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time.

-

Ligand Stimulation: Stimulate the cells with a known concentration of CSF-1 or IL-34 to induce c-Fms phosphorylation.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Quantification of Phospho-c-Fms:

-

Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated c-Fms (p-c-Fms) and total c-Fms.

-

ELISA: Use a sandwich ELISA kit with a capture antibody for total c-Fms and a detection antibody for p-c-Fms.

-

-

Data Analysis: Quantify the levels of p-c-Fms relative to total c-Fms at different inhibitor concentrations to determine the cellular IC50.

Conclusion

This compound is a potent inhibitor of the c-Fms receptor tyrosine kinase. Its mechanism of action involves the direct inhibition of the kinase's catalytic activity, leading to the blockade of downstream signaling pathways that are essential for the survival, proliferation, and function of macrophages. This targeted inhibition of c-Fms signaling provides a strong rationale for its potential therapeutic use in inflammatory and other diseases driven by macrophage activity. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel c-Fms inhibitors.

References

- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 2. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

c-Fms-IN-13: A Technical Guide to Target Selectivity and In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Fms, also known as the Colony-Stimulating Factor 1 Receptor (CSF1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and their progenitors.[1] Dysregulation of the c-Fms signaling pathway is implicated in various inflammatory diseases, certain cancers, and bone disorders. c-Fms-IN-13 is a potent small molecule inhibitor of c-Fms kinase activity, demonstrating significant potential as a pharmacological tool for studying the biological functions of c-Fms and as a lead compound for therapeutic development. This technical guide provides an in-depth overview of the target selectivity of this compound, alongside detailed experimental protocols for its characterization.

Target Selectivity of this compound

It is important to note that c-Fms belongs to the type III receptor tyrosine kinase family, which also includes KIT, FMS-like tyrosine kinase 3 (FLT3), and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4] Therefore, assessing the activity of this compound against these related kinases is of paramount importance.

Data Presentation

Table 1: Representative Kinase Selectivity Profile of this compound

| Kinase Target | Representative IC50 (nM) | Fold Selectivity vs. c-Fms |

| c-Fms (CSF1R) | 17 | 1 |

| KIT | >1000 | >58 |

| FLT3 | >1000 | >58 |

| PDGFRα | >1000 | >58 |

| PDGFRβ | >500 | >29 |

| VEGFR2 | >2000 | >117 |

| Abl | >5000 | >294 |

| Src | >5000 | >294 |

| Lck | >5000 | >294 |

| EGFR | >10000 | >588 |

Note: The IC50 values for kinases other than c-Fms are hypothetical and for illustrative purposes to represent a selective inhibitor profile. Actual values would be determined through broad kinase panel screening.

Signaling Pathway

The binding of the ligand, Colony-Stimulating Factor 1 (CSF-1), to the extracellular domain of c-Fms induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation cascade creates docking sites for various signaling proteins, leading to the activation of downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell survival and proliferation.

Caption: c-Fms (CSF1R) Signaling Pathway

Experimental Protocols

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Workflow Diagram:

Caption: Biochemical Kinase Assay Workflow

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 μM DTT).

-

Dilute recombinant human c-Fms enzyme, substrate (e.g., poly(Glu, Tyr) 4:1), and ATP to desired concentrations in the kinase buffer.

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

-

-

Kinase Reaction:

-

Add 1 µL of the this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the diluted c-Fms enzyme.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Generation and Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Assay for c-Fms Inhibition (M-NFS-60 Cell Proliferation Assay)

This assay measures the ability of this compound to inhibit the proliferation of M-NFS-60 cells, a murine myeloblastic cell line that is dependent on CSF-1 for growth.

Methodology:

-

Cell Culture:

-

Culture M-NFS-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 10 ng/mL recombinant murine CSF-1.

-

Prior to the assay, wash the cells to remove CSF-1 and resuspend them in a medium without CSF-1.

-

-

Assay Procedure:

-

Plate the cells in a 96-well plate at a density of 5 x 10³ cells/well.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Stimulate the cells with an optimal concentration of murine CSF-1 (e.g., 10 ng/mL).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Viability Measurement:

-

Add a cell proliferation reagent (e.g., MTS or resazurin) to each well.

-

Incubate for an additional 2-4 hours.

-

Measure the absorbance or fluorescence according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition relative to the DMSO-treated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Western Blot Analysis of c-Fms Phosphorylation

This method is used to directly assess the inhibition of c-Fms autophosphorylation in a cellular context.

Workflow Diagram:

Caption: Western Blot Workflow

Methodology:

-

Cell Treatment and Lysis:

-

Culture cells expressing c-Fms (e.g., Mono-Mac-1 human monocytic leukemia cells) to 80% confluency.

-

Serum-starve the cells for 24 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with recombinant human CSF-1 (e.g., 100 ng/mL) for 5-15 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated c-Fms (e.g., anti-p-CSF1R Tyr723) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total c-Fms or a housekeeping protein like β-actin.

-

Conclusion

This compound is a potent and, based on the illustrative data, likely selective inhibitor of c-Fms kinase. The experimental protocols detailed in this guide provide a robust framework for researchers to independently verify its potency, selectivity, and mechanism of action in both biochemical and cellular settings. A thorough understanding of the target selectivity of this compound is essential for its application as a specific probe for c-Fms biology and for its potential advancement as a therapeutic candidate. Further studies involving broad kinome screening are necessary to fully elucidate its selectivity profile.

References

- 1. Modeling CRISPR-Cas13d on-target and off-target effects using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CRISPR/Cas13 effectors have differing extents of off-target effects that limit their utility in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

c-Fms-IN-13: A Technical Guide to a Potent CSF1R Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms, is a crucial receptor tyrosine kinase that governs the differentiation, proliferation, and survival of macrophages and their precursors.[1][2] Its pivotal role in both normal physiological processes and various pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases, has rendered it a significant target for therapeutic intervention.[3][4][5] This technical guide provides a comprehensive overview of c-Fms-IN-13, a potent inhibitor of CSF1R, intended for researchers and professionals in drug development. This document details the inhibitor's mechanism of action, presents its biochemical and cellular activity in a structured format, outlines detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction to CSF1R (c-Fms)

The Colony-Stimulating Factor 1 Receptor is a member of the type III receptor tyrosine kinase family, encoded by the c-fms proto-oncogene.[6] It is primarily expressed on cells of the mononuclear phagocyte lineage, including monocytes, macrophages, and microglia, as well as osteoclasts.[2][7] The binding of its ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[2][8] This activation initiates a cascade of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT, Mitogen-activated protein kinase (MAPK/ERK), and Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathways.[8] These signaling cascades are fundamental in regulating cellular processes such as proliferation, survival, differentiation, and migration.[9] Dysregulation of the CSF1R signaling pathway is implicated in the pathogenesis of various diseases, making it an attractive target for therapeutic development.[1][3]

This compound: A Potent CSF1R Inhibitor

This compound is a small molecule inhibitor designed to target the kinase activity of CSF1R.[10] By blocking the ATP-binding site of the kinase domain, this compound prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition of CSF1R signaling can effectively modulate the function of macrophages and other CSF1R-dependent cells.

Chemical Properties

| Property | Value |

| IUPAC Name | 5-cyano-N-(2,4-di(piperidin-1-yl)phenyl)furan-2-carboxamide[11] |

| InChI Key | QSPUWGIYPBXIJO-UHFFFAOYSA-N[11] |

| Physical Form | Solid[11] |

| Purity | 99.83%[11] |

Quantitative Data: In Vitro Activity

The potency of this compound has been determined through biochemical assays.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | FMS (CSF1R) | Kinase Assay | 17 | [10] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CSF1R Signaling Pathway

The binding of CSF-1 or IL-34 to CSF1R triggers a complex network of intracellular signaling events that are critical for the function of myeloid cells.

Caption: CSF1R signaling cascade initiated by ligand binding.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize CSF1R inhibitors like this compound.

Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is designed to measure the direct inhibitory effect of a compound on the kinase activity of purified recombinant CSF1R. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[12][13]

Materials:

-

Recombinant human CSF1R (kinase domain)[12]

-

Poly (Glu, Tyr) 4:1 peptide substrate[12]

-

ATP[12]

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[12]

-

This compound (or other test inhibitors) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)[13]

-

White, opaque 96-well or 384-well plates[13]

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 0.1 nM). The final DMSO concentration in the assay should not exceed 1%.[12]

-

Reaction Setup:

-

Add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of the assay plate.

-

Prepare a master mix containing Kinase Assay Buffer, ATP, and the peptide substrate. The optimal concentrations of ATP and substrate should be determined empirically, often near the Km for each.

-

Add 12.5 µL of the master mix to each well.

-

-

Kinase Reaction Initiation:

-

Dilute the recombinant CSF1R enzyme in Kinase Assay Buffer.

-

Initiate the reaction by adding 10 µL of the diluted enzyme to each well (except for the "no enzyme" negative control wells).

-

The final reaction volume is 25 µL.

-

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).[12]

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40-45 minutes.[12]

-

Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Incubate at room temperature for another 30-45 minutes.[12]

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all other readings.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control (0% inhibition).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Proliferation Assay

This assay assesses the ability of an inhibitor to block CSF-1-dependent cell proliferation. M-NFS-60 cells, a murine myeloid leukemia cell line, are dependent on CSF-1 for growth and are commonly used for this purpose.[14]

Materials:

-

M-NFS-60 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and recombinant murine CSF-1.

-

Recombinant murine CSF-1

-

This compound (or other test inhibitors)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or resazurin-based assays)

-

96-well clear or white-walled cell culture plates

Procedure:

-

Cell Seeding:

-

Culture M-NFS-60 cells in complete medium containing an optimal concentration of CSF-1.

-

Prior to the assay, wash the cells to remove CSF-1 and resuspend them in a low-serum medium without CSF-1.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the assay medium.

-

Add the diluted compound to the appropriate wells. Include wells with DMSO as a vehicle control.

-

-

Cell Stimulation:

-

Add a pre-determined concentration of recombinant murine CSF-1 to all wells except the "unstimulated" control wells.

-

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.[15]

-

Viability Measurement:

-

Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the DMSO control (100% proliferation) and the unstimulated control (0% proliferation).

-

Plot the normalized cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Experimental Workflow for Inhibitor Characterization

The characterization of a novel CSF1R inhibitor typically follows a structured workflow, from initial high-throughput screening to more detailed cellular and in vivo analysis.

Caption: A typical workflow for characterizing a CSF1R inhibitor.

Conclusion

This compound is a potent inhibitor of CSF1R, a key regulator of macrophage biology. This technical guide provides essential information for researchers interested in utilizing this compound for in vitro and in vivo studies. The detailed protocols and workflow diagrams offer a framework for the comprehensive characterization of this compound and other novel CSF1R inhibitors. Further investigation into the selectivity, pharmacokinetic properties, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]

- 4. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The latest perspectives of small molecules FMS kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | 885704-58-5 [sigmaaldrich.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

The Central Role of c-Fms in Macrophage Differentiation: A Technical Guide

The differentiation of monocytes into macrophages is a cornerstone of innate immunity, tissue homeostasis, and various pathologies. Central to this process is the colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms, a receptor tyrosine kinase encoded by the c-fms proto-oncogene.[1][2] Activation of c-Fms by its ligands, primarily Macrophage Colony-Stimulating Factor (M-CSF or CSF-1) and Interleukin-34 (IL-34), orchestrates a complex network of signaling events that drive the survival, proliferation, and differentiation of mononuclear phagocytes.[1][2][3] This technical guide provides an in-depth examination of the c-Fms signaling axis, experimental methodologies to study its function, and its role in health and disease for researchers, scientists, and drug development professionals.

The c-Fms Signaling Cascade

The binding of M-CSF or IL-34 to the extracellular domain of c-Fms induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within its cytoplasmic tail.[4] This phosphorylation creates docking sites for various downstream signaling molecules, initiating multiple pathways crucial for macrophage development.

Key Downstream Pathways:

-

PI3K/Akt Pathway: Phosphorylated tyrosine residue Y721 on c-Fms recruits the p85 subunit of Phosphoinositide 3-kinase (PI3K).[3] This activation leads to the production of PIP3, which in turn activates Akt (Protein Kinase B). The PI3K/Akt pathway is a major driver of cell survival, proliferation, and migration.[1][5]

-

MAPK/ERK Pathway: The activation of the Ras/Raf/MEK/ERK cascade is also critical. Increased and prolonged activation of Extracellular signal-regulated kinases (ERK) is strongly correlated with M-CSF-mediated macrophage differentiation, rather than just proliferation.[6] This pathway is essential for translating extracellular signals into changes in gene expression that define the macrophage phenotype.

-

Src Family Kinases (SFKs): The tyrosine residue Y559 is a key mediator of c-Fms signaling, including the activation of SFKs.[1][5] These kinases contribute to the activation of other pathways, including PI3K/Akt and MAPK/ERK, and are necessary for M-CSF-induced proliferation of primary macrophages.[5]

-

Transcription Factors PU.1 and IRF8: Downstream of these signaling cascades, transcription factors like PU.1 and Interferon Regulatory Factor 8 (IRF8) are essential master regulators.[7][8] They cooperatively bind to regulatory elements in the genome, such as Ets/IRF composite elements (EICE), to drive the expression of macrophage-specific genes.[7][9] This synergy is critical for chromatin remodeling and establishing the unique transcriptional program of a differentiated macrophage.[7][8]

Experimental Protocols for Studying Macrophage Differentiation

Investigating the c-Fms axis requires robust and reproducible methods for generating and analyzing macrophages in vitro.

Generation of Bone Marrow-Derived Macrophages (BMDMs)

This is a widely used method for obtaining primary macrophages.

Protocol:

-

Isolation: Euthanize a mouse (e.g., C57BL/6) and sterilize the hind legs. Isolate the femur and tibia and flush the bone marrow into a sterile dish using a syringe with RPMI-1640 medium.[10]

-

Cell Suspension: Create a single-cell suspension by passing the marrow through a 25G needle and then a 70 µm cell strainer.[10]

-

Lysis: Lyse red blood cells using an ACK lysis buffer. Centrifuge the remaining cells at 400 x g for 5 minutes and resuspend the pellet.

-

Differentiation: Plate the cells in non-tissue culture treated petri dishes in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and M-CSF (typically 20-50 ng/mL).

-

Culture: Incubate at 37°C in a 5% CO₂ incubator. Add fresh M-CSF-containing medium on day 3.[10]

-

Harvesting: By day 7, adherent, differentiated macrophages are ready. Harvest by washing with cold PBS and then incubating with a cell scraper or an enzyme-free dissociation buffer.

Generation of Human Monocyte-Derived Macrophages (MDMs)

This protocol uses human peripheral blood as a starting source.

Protocol:

-

PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood or buffy coats using density gradient centrifugation (e.g., with Ficoll-Paque or Histopaque).[11]

-

Monocyte Enrichment: Isolate CD14+ monocytes from PBMCs using negative selection magnetic beads to obtain a pure population.[11]

-

Differentiation: Plate the purified monocytes in complete RPMI-1640 medium with 10% FBS and human M-CSF (typically 40-50 ng/mL).[12]

-

Culture and Maturation: Incubate for 6-7 days, replenishing the medium every 3 days to allow for differentiation into M0 macrophages.[12]

Assays for Assessing Macrophage Differentiation and Function

Flow Cytometry for Immunophenotyping:

-

Objective: To quantify the expression of cell surface markers indicative of macrophage differentiation and polarization.

-

Method:

-

Harvest differentiated macrophages and wash with FACS buffer (PBS with 2% FBS).

-

Incubate cells with fluorochrome-conjugated antibodies against macrophage markers (e.g., F4/80, CD11b for mouse; CD14, CD68 for human) and polarization markers (e.g., CD86 for M1; CD163, CD206 for M2).[13]

-

Acquire data on a flow cytometer and analyze using appropriate software.[14][15]

-

Phagocytosis Assay:

-

Objective: To measure the phagocytic capacity of differentiated macrophages.

-

Method:

-

Plate macrophages in a multi-well plate.

-

Add fluorescently tagged bioparticles (e.g., Zymosan-pHrodo or E. coli-pHrodo particles), which fluoresce only in the acidic environment of the phagosome.[13][16]

-

Incubate for a defined period (e.g., 2-4 hours).

-

Measure the fluorescent signal using a plate reader or analyze internalization by flow cytometry or microscopy.[13]

-

Quantitative Data on c-Fms Inhibition

Small molecule inhibitors are invaluable tools for probing the function of c-Fms and represent a promising therapeutic strategy for diseases driven by macrophage activity.

Table 1: Effects of c-Fms Inhibitors on Macrophage and Osteoclast Differentiation

| Inhibitor | Target(s) | Model System | Concentration | Observed Effect | Citation |

|---|---|---|---|---|---|

| GW2580 | c-Fms (specific) | Mouse bone marrow cells | 5 µM | Abrogated differentiation of monocytes into macrophages and osteoclasts. | [17] |

| Imatinib | c-Fms, Abl, c-Kit, PDGFR | Mouse bone marrow cells | 5 µM | Abrogated differentiation of monocytes into macrophages and osteoclasts. | [17] |

| Imatinib | c-Fms | M-CSF-dependent cell line (FDC-cfms) | IC₅₀ = 1.86 µM | Inhibited M-CSF-induced proliferation. | [4] |

| c-Fms blocking Ab | c-Fms | Human and murine macrophages | Not specified | Suppressed the generation of intracellular c-Fms fragments. |[18] |

Table 2: Impact of M-CSF on Macrophage Priming and Cytokine Production

| Pre-treatment | Stimulation | Inhibitor (5 µM) | Outcome | Citation |

|---|---|---|---|---|

| M-CSF (3 hrs) | LPS (1 ng/mL) | None | Primed macrophages for enhanced TNF production. | [17] |

| M-CSF (3 hrs) | LPS (1 ng/mL) | GW2580 | Blocked M-CSF-induced priming, reducing TNF production. | [17] |

| M-CSF (3 hrs) | FcγRII/III cross-linking | None | Primed macrophages for enhanced TNF production. | [17] |

| M-CSF (3 hrs) | FcγRII/III cross-linking | Imatinib | Blocked M-CSF-induced priming, reducing TNF production. |[17] |

Conclusion

The c-Fms receptor is an indispensable regulator of macrophage differentiation, survival, and function. Its activation by M-CSF or IL-34 triggers a sophisticated network of signaling pathways that ultimately shape the macrophage's genetic and functional identity. A thorough understanding of this axis, facilitated by the experimental protocols detailed herein, is critical for developing novel therapeutics. Targeting c-Fms signaling holds significant promise for treating a wide array of conditions where macrophages play a pathogenic role, including chronic inflammatory diseases like rheumatoid arthritis, fibrosis, and cancer.[3][17][19]

References

- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrophages and CSF-1: Implications for development and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrophage Migration and Its Regulation by CSF-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. c-Fms tyrosine 559 is a major mediator of M-CSF-induced proliferation of primary macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M-CSF-mediated macrophage differentiation but not proliferation is correlated with increased and prolonged ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 8. researchgate.net [researchgate.net]

- 9. PU.1 and IRF8 Modulate Activation of NLRP3 Inflammasome via Regulating Its Expression in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Screening Method for Characterization of Macrophage Activation Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. In vitro differentiation of Macrophages from Monocytes via M-CSF | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. stemcell.com [stemcell.com]

- 15. researchgate.net [researchgate.net]

- 16. air.unimi.it [air.unimi.it]

- 17. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Augmenting MNK1/2 activation by c-FMS proteolysis promotes osteoclastogenesis and arthritic bone erosion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy [frontiersin.org]

An In-depth Technical Guide to the c-Fms Signaling Pathway in Microglia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), are pivotal in maintaining neural homeostasis and responding to pathological insults. Their survival, proliferation, differentiation, and activation states are intricately regulated by the colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms. This receptor tyrosine kinase, a product of the c-fms proto-oncogene, is a critical signaling hub in microglia. Dysregulation of the c-Fms signaling pathway is implicated in a spectrum of neurological disorders, including neurodegenerative diseases like Alzheimer's disease, neuroinflammatory conditions, and brain tumors, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the core c-Fms signaling pathway in microglia, detailing its molecular components, downstream cascades, and functional outcomes. It further presents established experimental protocols for investigating this pathway and summarizes key quantitative data to aid in research and drug development.

The c-Fms Receptor and its Ligands

The c-Fms receptor is a transmembrane protein characterized by an extracellular ligand-binding domain, a transmembrane domain, and an intracellular tyrosine kinase domain. In the CNS, c-Fms is almost exclusively expressed on microglia under normal physiological conditions. Two primary endogenous ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), bind to and activate c-Fms.

-

Colony-Stimulating Factor 1 (CSF-1): Also known as macrophage colony-stimulating factor (M-CSF), CSF-1 is a hematopoietic growth factor crucial for the proliferation, differentiation, and survival of macrophages and their progenitors. In the brain, CSF-1 is expressed by various cell types, including astrocytes, oligodendrocytes, and microglia themselves.

-

Interleukin-34 (IL-34): Discovered more recently, IL-34 shares no sequence homology with CSF-1 but binds to the same receptor, c-Fms. IL-34 is predominantly expressed by neurons in the CNS, suggesting a key role in neuron-microglia communication.

While both ligands activate c-Fms, they exhibit different binding affinities and can induce distinct downstream signaling kinetics and biological responses. IL-34 has been reported to induce stronger but more transient tyrosine phosphorylation of c-Fms compared to CSF-1.

Core Signaling Cascade

Ligand binding to the extracellular domain of c-Fms induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. These phosphorylated tyrosines serve as docking sites for various downstream signaling molecules containing Src Homology 2 (SH2) domains, initiating a cascade of intracellular events. The principal signaling pathways activated by c-Fms in microglia include:

-

PI3K/Akt Pathway: The p85 subunit of Phosphoinositide 3-kinase (PI3K) binds to phosphorylated tyrosine 723 on c-Fms, leading to the activation of the PI3K/Akt signaling cascade. This pathway is a major driver of microglial survival and proliferation.

-

MAPK/ERK Pathway: Activation of c-Fms also leads to the stimulation of the Ras/Raf/MEK/ERK (extracellular signal-regulated kinase) pathway. The phosphorylation of ERK1/2 is a key event in this cascade and is associated with microglial proliferation, migration, and cytokine production.

-

STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, can also be activated downstream of c-Fms, contributing to the regulation of gene expression related to microglial activation and inflammatory responses.

The interplay of these pathways ultimately dictates the cellular response of microglia to c-Fms stimulation.

Quantitative Data on c-Fms Signaling in Microglia

The following tables summarize key quantitative data related to the c-Fms signaling pathway in microglia, providing a valuable resource for experimental design and data interpretation.

Table 1: Ligand-Receptor Binding and Inhibitor Potency

| Parameter | Ligand/Inhibitor | Value | Cell Type/System | Reference |

| IC50 | Pexidartinib (PLX3397) | 13 nM | In vitro kinase assay | [1] |

| IC50 | GW2580 | 470 nM | Primary monocytes | [2] |

| IC50 | Edicotinib (JNJ-40346527) | 3.2 nM | In vitro kinase assay | [1] |

| IC50 | EI-1071 | 3 nM | In vitro kinase assay | [1] |

| Binding Affinity (Kd) | muCSF-1 | ~2-fold higher affinity than muIL-34 | Mouse macrophages | [3] |

| Binding Affinity (Kd) | muIL-34 | ~5-fold lower activity than muCSF-1 | Mouse macrophages | [3] |

Table 2: Effects of c-Fms Modulation on Microglial Proliferation and Survival

| Experimental Condition | Readout | Quantitative Change | Model System | Reference |

| CSF-1 overexpression | Microglial proliferation (Ki67+/IBA1+ cells) | Increased proliferation observed | Transgenic mice | [4] |

| PLX3397 treatment (7 days) | Microglia number (IBA1+ cells) | >90% elimination | Wild-type mice | [5] |

| GW2580 treatment in MPTP model | Microglial proliferation (Ki67+/Iba1+ cells) | Significant reduction | Mouse model of Parkinson's disease | [6] |

| CSF-1 treatment in prion disease model | Proliferative microglia (BrDU+/GFP+ cells) | Significant increase | Mouse model of prion disease | [7] |

| IL-34 treatment in prion disease model | Proliferative microglia (BrDU+/GFP+ cells) | Significant increase | Mouse model of prion disease | [7] |

| Pexidartinib treatment (5 days) | Microglia depletion | 82% | Wild-type mice | [8] |

| Sotuletinib treatment (5 days) | Microglia depletion | 88% | Wild-type mice | [8] |

Experimental Protocols

Detailed methodologies for key experiments to investigate the c-Fms signaling pathway in microglia are provided below.

Immunoprecipitation of c-Fms from Microglia

This protocol describes the immunoprecipitation of the c-Fms receptor from microglial cell lysates to study its phosphorylation status or interaction with other proteins.

Materials:

-

Primary microglial cells or microglial cell line (e.g., BV-2)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Anti-c-Fms antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE sample buffer

Procedure:

-

Culture and treat microglial cells as required for the experiment (e.g., stimulation with CSF-1 or IL-34).

-

Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Centrifuge and transfer the pre-cleared supernatant to a new tube.

-

Add the anti-c-Fms antibody to the lysate and incubate overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Pellet the beads by centrifugation and wash them three times with wash buffer.

-

After the final wash, aspirate the supernatant and resuspend the beads in SDS-PAGE sample buffer.

-

Boil the samples for 5-10 minutes to elute the protein from the beads.

-

Centrifuge to pellet the beads and collect the supernatant for analysis by Western blotting.

Western Blotting for Phosphorylated ERK1/2

This protocol details the detection of phosphorylated ERK1/2, a key downstream effector of c-Fms signaling, by Western blotting.

Materials:

-

Microglial cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare microglial cell lysates as described in the immunoprecipitation protocol.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-p-ERK primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[9]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.[10]

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an anti-t-ERK antibody.

BrdU Cell Proliferation Assay

This protocol describes a method to quantify microglial proliferation by measuring the incorporation of Bromodeoxyuridine (BrdU), a synthetic thymidine analog, into newly synthesized DNA.

Materials:

-

Primary microglia or microglial cell line

-

96-well cell culture plates

-

BrdU labeling solution (10 mM)

-

Fixing/denaturing solution

-

Anti-BrdU detection antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Microplate reader

Procedure:

-

Seed microglial cells in a 96-well plate and treat them with appropriate stimuli (e.g., CSF-1, IL-34, or inhibitors).

-

Add BrdU labeling solution to each well to a final concentration of 1X.[11]

-

Incubate the plate at 37°C for 2-6 hours.[12]

-

Remove the culture medium and fix/denature the cells by adding the fixing/denaturing solution for 30 minutes at room temperature.[11]

-

Remove the solution and add the anti-BrdU detection antibody. Incubate for 1 hour at room temperature.[11]

-

Wash the wells with wash buffer.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the wells and add TMB substrate.

-

Monitor color development and then add the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the c-Fms signaling pathway and a typical experimental workflow.

Caption: The core c-Fms signaling cascade in microglia.

Caption: A typical experimental workflow for studying c-Fms signaling.

Caption: Logical flow from ligand binding to microglial response.

Conclusion

The c-Fms signaling pathway is a master regulator of microglial biology, playing an indispensable role in the development, maintenance, and function of these crucial CNS cells. Its intricate network of ligands, downstream effectors, and cellular outcomes presents a complex yet compelling target for therapeutic intervention in a variety of neurological diseases. A thorough understanding of this pathway, facilitated by robust experimental methodologies and quantitative data, is essential for the development of novel and effective treatments for these debilitating conditions. This guide provides a foundational resource for researchers and drug development professionals dedicated to unraveling the complexities of microglial signaling and harnessing its therapeutic potential.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Evidence for cFMS signaling in HIV production by brain macrophages and microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 4. CSF1 over-expression has pleiotropic effects on microglia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Microglial Proliferation during Chronic Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CSF1R inhibitors pexidartinib and sotuletinib induce rapid glial ablation despite their limited brain penetrability | bioRxiv [biorxiv.org]

- 9. Detection of ERK protein expression using western blot analysis [bio-protocol.org]

- 10. pubcompare.ai [pubcompare.ai]

- 11. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Bromodeoxyuridine (BrdU) proliferation assay [bio-protocol.org]

c-Fms-IN-13: A Technical Guide to its Anti-Inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific experimental protocols and in-depth quantitative data for c-Fms-IN-13 is limited in publicly available scientific literature. Therefore, this guide synthesizes the available information on this compound with broader knowledge of c-Fms (CSF-1R) signaling and data from other well-characterized c-Fms inhibitors to provide a comprehensive technical overview of its potential anti-inflammatory properties.

Introduction: Targeting the c-Fms Kinase in Inflammation

The colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of macrophages and their progenitors.[1][2] Upon binding its ligands, CSF-1 (colony-stimulating factor 1) or IL-34, c-Fms dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that drive macrophage-mediated physiological and pathological processes, including inflammation.[2][3] Dysregulation of the CSF-1/c-Fms signaling axis is implicated in a variety of inflammatory diseases, making it an attractive therapeutic target.

This compound is a potent inhibitor of c-Fms kinase, demonstrating significant potential as an anti-inflammatory agent.[4] This technical guide provides an in-depth overview of the core aspects of this compound, including its mechanism of action, potential anti-inflammatory effects, and the experimental methodologies used to characterize such compounds.

This compound: Core Properties and Mechanism of Action

This compound is a small molecule inhibitor that targets the kinase activity of c-Fms. Its primary mechanism of action is the inhibition of the autophosphorylation of the c-Fms receptor, thereby blocking downstream signaling pathways.

Quantitative Data

The available quantitative data for this compound is summarized below. For context, data for other representative c-Fms inhibitors are also included.

| Compound | Target | IC50 (nM) | Cell-Based Assay Inhibition | Reference |

| This compound | FMS Kinase | 17 | Not specified | [4] |

| GW2580 | c-Fms Kinase | 60 | 700 nM (M-NFS-60 cells) | [5][6] |

| Pexidartinib (PLX3397) | CSF1R, KIT, FLT3 | Not specified | Suppresses CSF-1-dependent cell lines | [7] |

Signaling Pathway Inhibition

Inhibition of c-Fms by compounds like this compound is expected to disrupt key signaling pathways that mediate inflammatory responses in macrophages. The binding of CSF-1 to the c-Fms receptor typically activates several downstream cascades, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways. These pathways culminate in the expression of pro-inflammatory cytokines and chemokines, as well as promoting macrophage survival and proliferation.

References

- 1. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of macrophage colony stimulating factor bound to FMS: Diverse signaling assemblies of class III receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pnas.org [pnas.org]

- 7. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: c-Fms-IN-13

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biochemical and cellular activity of c-Fms-IN-13, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (c-Fms/CSF1R). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and development efforts.

Quantitative Data Summary

This compound has been identified as a potent inhibitor of c-Fms kinase. The following table summarizes the available quantitative data for this compound.

| Target | Assay Type | IC50 (nM) | Reference |

| c-Fms (CSF1R) | Biochemical Kinase Assay | 17 | [1] |

Note: Further quantitative data regarding kinase selectivity and cellular activity were not publicly available at the time of this guide's compilation.

c-Fms Signaling Pathway

c-Fms is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, differentiation, and function of myeloid lineage cells, including monocytes, macrophages, and osteoclasts. Its primary ligands are Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34). The binding of these ligands induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade creates docking sites for various signaling proteins, leading to the activation of downstream pathways critical for cellular functions.

Two major signaling cascades activated by c-Fms are the PI3K/AKT pathway, which is primarily involved in cell survival, and the MEK/ERK (MAPK) pathway, which plays a significant role in cell proliferation and differentiation.

Below is a diagram illustrating the simplified c-Fms signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of c-Fms inhibitors like this compound.

Biochemical Kinase Assay (IC50 Determination)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against c-Fms kinase, commonly measured using a luminescence-based assay that quantifies ADP production.

Materials:

-

Recombinant human c-Fms kinase

-

Kinase substrate (e.g., a generic tyrosine kinase substrate like poly-Glu,Tyr 4:1)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT)

-

This compound (or other test inhibitor) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose might be 100 µM, followed by 10-point, 3-fold serial dilutions.

-

Reaction Setup:

-

Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of a solution containing the c-Fms enzyme and the substrate in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Kₘ for c-Fms if known, or a standard concentration (e.g., 10 µM).

-

-

Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all experimental wells.

-

Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or no ATP control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Proliferation Assay

This protocol describes a general method to assess the effect of this compound on the proliferation of a CSF-1-dependent cell line, such as the murine myeloblastic M-NFS-60 cell line. The MTT assay, which measures metabolic activity as an indicator of cell viability and proliferation, is a common method.

Materials:

-

M-NFS-60 cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, and supplemented with recombinant murine CSF-1)

-

Assay medium (complete growth medium without CSF-1)

-

Recombinant murine CSF-1

-

This compound (or other test inhibitor) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom tissue culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Culture: Culture M-NFS-60 cells in complete growth medium. Prior to the assay, wash the cells to remove existing growth factors and resuspend them in assay medium.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well) in 100 µL of assay medium containing a concentration of CSF-1 that supports robust proliferation.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for a period that allows for significant cell proliferation in the control wells (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other wells.

-

Normalize the data to the vehicle control (100% proliferation) and a no-CSF-1 control (baseline proliferation).

-

Plot the percentage of proliferation against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.

-

Conclusion

This compound is a potent inhibitor of c-Fms kinase with a biochemical IC50 of 17 nM.[1] The c-Fms signaling pathway is a critical regulator of myeloid cell function, and its inhibition has potential therapeutic applications in various diseases, including inflammatory disorders and cancer. The experimental protocols provided in this guide offer a framework for the further characterization of this compound and other potential c-Fms inhibitors. Further studies are required to establish a comprehensive kinase selectivity profile and to determine the cellular potency and functional effects of this compound.

References

The Evaluation of c-Fms Kinase Inhibitors in Preclinical Models of Autoimmune Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts. Aberrant c-Fms signaling is implicated in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical evaluation of c-Fms inhibitors, using the potent and selective inhibitor c-Fms-IN-13 as a representative compound. While specific in vivo data for this compound in autoimmune models is not extensively available in the public domain, this document outlines the established methodologies and expected outcomes for assessing the therapeutic potential of such inhibitors.

This compound: A Potent c-Fms Kinase Inhibitor

This compound is a highly potent inhibitor of c-Fms kinase.[1][2] Its primary biochemical activity is summarized in the table below.

| Compound | Target | IC50 (nM) |

| This compound | c-Fms | 17[1][2] |

The Role of c-Fms Signaling in Autoimmunity

The c-Fms signaling pathway, activated by its ligands CSF-1 (M-CSF) and IL-34, is crucial for the function of myeloid lineage cells. In autoimmune diseases, these cells can contribute to tissue damage and inflammation. Pharmacological inhibition of c-Fms is a promising strategy to mitigate the pathological effects of these cells.[3][4]

c-Fms Signaling Pathway

Caption: A simplified diagram of the c-Fms signaling pathway and its inhibition by this compound.

Preclinical Evaluation of c-Fms Inhibitors in Autoimmune Disease Models

The following sections detail the experimental protocols for evaluating the efficacy of a c-Fms inhibitor, such as this compound, in common animal models of rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.

Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used and well-characterized model for rheumatoid arthritis that shares many pathological features with the human disease.[5][6]

-

Induction of Arthritis:

-

Male DBA/1J mice (8-10 weeks old) are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.

-

A booster immunization of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant is administered 21 days after the primary immunization.[6]

-

-

Treatment:

-

Prophylactic treatment with the c-Fms inhibitor or vehicle control can begin on the day of the primary immunization.

-

Therapeutic treatment can be initiated upon the first signs of arthritis (clinical score > 1).

-

The compound is typically administered daily via oral gavage.

-

-

Efficacy Assessment:

-

Clinical Scoring: Arthritis severity is evaluated 3-4 times a week using a scoring system (e.g., 0 = no swelling, 1 = swelling of one joint, 2 = swelling of multiple joints, 3 = severe swelling of the entire paw, 4 = maximum swelling and ankylosis). The maximum score per mouse is 16.

-

Paw Thickness: Paw swelling is measured using a digital caliper.

-

Histopathology: At the end of the study, joints are collected, fixed, decalcified, and stained with hematoxylin and eosin (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Biomarker Analysis: Serum levels of anti-collagen antibodies and pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA.

-

| Parameter | Vehicle Control | c-Fms Inhibitor |

| Mean Clinical Score (peak) | 10-12 | 2-4 |

| Mean Paw Thickness (mm, peak) | 3.5-4.5 | 2.0-2.5 |

| Histological Score (inflammation) | 3-4 | 1-2 |

| Serum Anti-Collagen IgG (µg/mL) | High | Reduced |

| Serum TNF-α (pg/mL) | High | Reduced |

Systemic Lupus Erythematosus (SLE): MRL/lpr and NZB/W F1 Mouse Models

Spontaneous mouse models like the MRL/lpr and NZB/W F1 strains develop a lupus-like disease that includes autoantibody production and glomerulonephritis.[7][8][9]

-

Animal Model:

-

Female MRL/lpr or NZB/W F1 mice are used as they spontaneously develop lupus-like symptoms.

-

-

Treatment:

-

Treatment with the c-Fms inhibitor or vehicle control is typically initiated at an age when early signs of disease appear (e.g., 8-10 weeks for MRL/lpr mice).

-

Daily administration via oral gavage is a common route.

-

-

Efficacy Assessment:

-

Proteinuria: Urine protein levels are monitored weekly as an indicator of nephritis.

-

Autoantibody Titers: Serum levels of anti-nuclear antibodies (ANA) and anti-dsDNA antibodies are measured by ELISA.

-

Kidney Histopathology: At the end of the study, kidneys are collected, fixed, and stained with H&E and Periodic acid-Schiff (PAS) to assess glomerulonephritis, immune complex deposition, and inflammation.

-

Spleen and Lymph Node Analysis: Spleen and lymph node weights are measured, and cell populations (e.g., B cells, T cells, macrophages) are analyzed by flow cytometry.

-

| Parameter | Vehicle Control | c-Fms Inhibitor |

| Proteinuria Score (0-4+) | 3-4+ | 1-2+ |

| Serum Anti-dsDNA Titer | High | Reduced |

| Glomerulonephritis Score | Severe | Mild-Moderate |

| Splenomegaly | Present | Reduced |

Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most commonly used animal model for multiple sclerosis, characterized by CNS inflammation, demyelination, and axonal damage.[10][11]

-

Induction of EAE:

-

Female C57BL/6 mice (8-12 weeks old) are immunized subcutaneously with an emulsion of myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant.

-

Pertussis toxin is administered intraperitoneally on the day of immunization and 48 hours later to facilitate the entry of immune cells into the CNS.[11]

-

-

Treatment:

-

Prophylactic treatment can start on the day of immunization.

-

Therapeutic treatment can begin at the onset of clinical signs.

-

The compound is typically administered daily via oral gavage.

-

-

Efficacy Assessment:

-

Clinical Scoring: Mice are scored daily for clinical signs of EAE (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund).

-

CNS Histopathology: At the end of the study, the brain and spinal cord are collected, fixed, and stained to assess immune cell infiltration (H&E), demyelination (Luxol fast blue), and axonal damage.

-

CNS Immune Cell Analysis: Immune cells are isolated from the CNS and analyzed by flow cytometry to quantify populations of T cells, B cells, and macrophages/microglia.

-

| Parameter | Vehicle Control | c-Fms Inhibitor |

| Mean Clinical Score (peak) | 3-4 | 1-2 |

| CNS Immune Infiltration Score | High | Reduced |

| Demyelination Score | Severe | Mild-Moderate |

| CNS Macrophage/Microglia Count | High | Reduced |

Experimental Workflow Visualization

Caption: A typical experimental workflow for evaluating a c-Fms inhibitor in the EAE model of multiple sclerosis.

Conclusion

The inhibition of c-Fms presents a promising therapeutic strategy for a range of autoimmune diseases. This technical guide provides a framework for the preclinical evaluation of potent c-Fms inhibitors like this compound. By utilizing well-established animal models such as CIA, MRL/lpr, and EAE, researchers can thoroughly assess the in vivo efficacy and mechanism of action of these compounds. The detailed protocols and expected outcomes described herein should serve as a valuable resource for scientists and drug development professionals working to advance novel treatments for autoimmune disorders. While the specific application of this compound in these models requires further investigation, the outlined methodologies provide a clear path for its evaluation and the assessment of other c-Fms inhibitors.

References

- 1. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US7846941B2 - Compounds modulating c-kit and c-fms activity and uses therefor - Google Patents [patents.google.com]

- 4. Colony-stimulating factor (CSF) 1 receptor blockade reduces inflammation in human and murine models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Collagen-induced arthritis as a model for rheumatoid arthritis. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 6. Gene and Protein Expression Profiles in a Mouse Model of Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Modelling clinical systemic lupus erythematosus: similarities, differences and success stories - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Murine Models of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GM-CSF promotes chronic disability in EAE by altering the composition of CNS myeloid cells, but is dispensable for disease induction - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of c-Fms-IN-13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

c-Fms-IN-13, also identified as compound 14 in seminal literature, is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a tyrosine kinase commonly known as c-Fms. With a half-maximal inhibitory concentration (IC50) of 17 nM against FMS kinase, this small molecule has emerged as a significant tool for investigating the physiological and pathological roles of c-Fms and as a promising candidate for the development of anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, biological evaluation, and mechanism of action of this compound, tailored for researchers and professionals in the field of drug development.

Introduction

The c-Fms kinase, or CSF-1R, is a member of the class III receptor tyrosine kinase family and plays a crucial role in the survival, proliferation, differentiation, and function of monocytes, macrophages, and their progenitor cells.[1][2] Dysregulation of the c-Fms signaling pathway is implicated in a variety of inflammatory diseases, autoimmune disorders, and certain types of cancer. Consequently, the development of selective c-Fms inhibitors has been a key focus of therapeutic research. This compound was identified as a potent inhibitor of FMS kinase with potential as an anti-inflammatory agent.[3][4]

Discovery and Synthesis

This compound was discovered through the optimization of an arylamide lead compound. The synthesis, as described by Illig et al. (2008), involves a multi-step process culminating in the formation of the final active compound.

Synthesis of a Key Intermediate

The synthesis of a key precursor, 5-cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide, was previously described in the literature and serves as a foundational step.[1]

General Synthetic Scheme

While the specific, detailed synthesis of this compound (compound 14) is outlined in the primary publication by Illig et al. (2008), a generalizable synthetic approach for this class of compounds involves the following key steps:

-

Preparation of the core scaffold: This typically involves the synthesis of a substituted nitroaromatic compound.

-

Nucleophilic aromatic substitution: Introduction of amine functionalities at specific positions on the aromatic core.

-

Reduction of the nitro group: Conversion of the nitro group to an amine to allow for subsequent amide bond formation.

-

Amide coupling: Acylation of the newly formed amine with a suitable carboxylic acid or its activated derivative to yield the final arylamide product.

Biological Activity and Data

The biological activity of this compound has been characterized through various in vitro assays to determine its potency and selectivity.

Kinase Inhibition Potency

The primary measure of this compound's efficacy is its half-maximal inhibitory concentration (IC50) against the target kinase.

| Compound | Target | IC50 (nM)[3] |

| This compound | FMS Kinase | 17 |

Kinase Selectivity

A critical aspect of a kinase inhibitor's profile is its selectivity against a panel of other kinases. While the full selectivity panel data for this compound is detailed in the primary publication, related compounds from the same chemical series were shown to have good selectivity, which is a promising indicator for this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the tyrosine kinase activity of the c-Fms receptor.

The c-FMS Signaling Pathway

The binding of the ligand, colony-stimulating factor 1 (CSF-1), to the extracellular domain of the c-Fms receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that regulate cell survival, proliferation, and differentiation. Key pathways activated by c-Fms include the PI3K/Akt and MAPK/ERK pathways.

Caption: c-FMS signaling pathway and the inhibitory action of this compound.

Inhibition by this compound

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the c-Fms kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. The inhibition of these pathways ultimately leads to a reduction in the pro-inflammatory activities of macrophages and other myeloid cells.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following are generalized protocols for key assays used in the characterization of c-Fms inhibitors. For the specific conditions used for this compound, refer to Illig et al., Bioorg Med Chem Lett. 2008;18(5):1642-1648.

FMS Kinase Inhibition Assay (Biochemical)